6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol
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Overview
Description
6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol is a fluorinated organic compound known for its unique chemical properties. The presence of hexafluoro groups and a hydroxyl group makes it highly polar and reactive, which is beneficial in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol typically involves the reaction of 2,3-dimethylphenol with hexafluoroacetone in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and advanced purification techniques further enhances the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol is utilized in various scientific research fields:
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects through its highly polar nature and ability to participate in hydrogen bonding. The hexafluoro groups enhance its reactivity, making it an effective catalyst and reagent in various chemical reactions. The hydroxyl group allows for interactions with other molecules, facilitating complex formation and reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but lacks the aromatic ring, making it less versatile in certain reactions.
Hexafluoroisopropanol: Another fluorinated alcohol with similar properties but different applications due to its structural differences.
Uniqueness
6-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol stands out due to its combination of hexafluoro groups and an aromatic ring, providing unique reactivity and versatility in various chemical and industrial applications.
Properties
Molecular Formula |
C11H10F6O2 |
---|---|
Molecular Weight |
288.19 g/mol |
IUPAC Name |
6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,3-dimethylphenol |
InChI |
InChI=1S/C11H10F6O2/c1-5-3-4-7(8(18)6(5)2)9(19,10(12,13)14)11(15,16)17/h3-4,18-19H,1-2H3 |
InChI Key |
SIJNHFXXLHRFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)O)C |
Origin of Product |
United States |
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